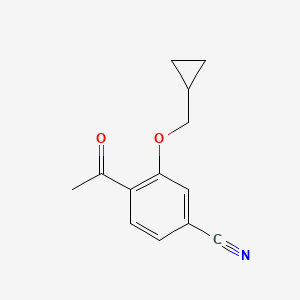

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile

Description

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile is a benzonitrile derivative featuring an acetyl group at the 4-position and a cyclopropylmethoxy substituent at the 3-position of the benzene ring. Its molecular structure combines electron-withdrawing (acetyl and nitrile) and sterically bulky (cyclopropylmethoxy) groups, making it a compound of interest in materials science and medicinal chemistry.

Properties

IUPAC Name |

4-acetyl-3-(cyclopropylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(15)12-5-4-11(7-14)6-13(12)16-8-10-2-3-10/h4-6,10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKZAGUPMHRMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C#N)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Cyclopropylmethoxy)benzaldehyde Intermediate

A key precursor in the synthesis is 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, which is synthesized by O-alkylation of 3-bromo-4-hydroxybenzaldehyde or 3-iodo-4-hydroxybenzaldehyde with cyclopropylmethanol under basic conditions.

-

- Solvent: acetone or dimethylformamide (DMF)

- Base: potassium hydride or sodium hydride

- Temperature: 10–15 °C initially, then warmed to 70 °C or up to 130 °C for extended reaction times (12–15 hours)

- Workup: Acidification to pH 2 with dilute hydrochloric acid, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate

-

- Yields around 80%

- HPLC purity between 85.6% and 92.5%

This step establishes the cyclopropylmethoxy substituent on the aromatic ring with good efficiency and purity.

Conversion to 4-Acetyl-3-(cyclopropylmethoxy)benzonitrile

Following the formation of the cyclopropylmethoxy intermediate, the nitrile and acetyl functionalities are introduced or manipulated:

- The nitrile group is typically present in the starting benzonitrile or introduced via substitution reactions.

- The acetyl group is introduced by acetylation reactions, often Friedel-Crafts acylation, using acetyl chloride or acetic anhydride under Lewis acid catalysis.

- Protection and deprotection strategies may be employed to safeguard hydroxyl groups during intermediate steps, as seen in related patent procedures for similar compounds.

Specific reaction conditions for the acetylation step are less explicitly detailed in the available literature but generally involve controlled temperatures and stoichiometric use of reagents to avoid over-acylation or side reactions.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| O-Alkylation of hydroxybenzaldehyde | Cyclopropylmethanol, KH or NaH, acetone/DMF | 10–15 → 70–130 | 12–15 hours | ~80 | Acidification, extraction, drying |

| Acetylation (Friedel-Crafts) | Acetyl chloride or acetic anhydride, Lewis acid catalyst | 0–40 (typical) | 1–3 hours | Not specified | Extraction, distillation, recrystallization |

Purification typically involves solvent extraction, drying over anhydrous agents (e.g., MgSO4), rotary evaporation, and drying under vacuum or in a drying oven at ~60 °C to obtain the final product as a powder with high purity.

Analytical Data and Quality Control

- Purity of the final compound is generally confirmed by HPLC and MS analysis.

- Certificates of Analysis (COA) from chemical suppliers indicate purity levels of approximately 95% for commercial samples.

- Physical form is typically a powder stored at room temperature.

Research Findings and Notes

- The use of strong bases like potassium hydride is critical for efficient O-alkylation.

- Reaction under nitrogen atmosphere is recommended to prevent oxidation or moisture interference.

- Careful pH adjustment during workup ensures removal of inorganic salts and side products.

- Protection of hydroxyl groups during multi-step synthesis is a common strategy to improve yields and selectivity.

- The synthetic routes are scalable and suitable for producing intermediates for pharmaceutical applications, such as kinase inhibitors.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | 3-bromo/iodo-4-hydroxybenzaldehyde, KH/NaH, cyclopropylmethanol, acetone/DMF, 10-130 °C | ~80 | 85.6–92.5 | Nitrogen atmosphere, acid workup |

| This compound | Friedel-Crafts acylation with acetyl chloride or acetic anhydride, Lewis acid catalyst | Not specified | ~95 (commercial) | Purification by extraction and drying |

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 4-Carboxy-3-(cyclopropylmethoxy)benzonitrile.

Reduction: 4-Acetyl-3-(cyclopropylmethoxy)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile, with the CAS No. 1566804-08-7 and the molecular formula , is a chemical compound with potential applications in scientific research . It has a molecular weight of 215.25 .

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not available within the provided search results, the broader context of benzonitrile derivatives and related compounds suggests potential research applications.

- Kinase Inhibition: Benzonitrile derivatives, in general, are known for their ability to inhibit kinases, which are enzymes that regulate cell processes like metabolism, proliferation, differentiation, and survival . Therefore, this compound may be investigated for its potential to inhibit specific kinases, with implications for treating diseases where kinases play a key role, such as cancer, inflammatory diseases, and neurodegenerative disorders .

- Treatment of Various Disorders: Benzonitrile compounds have been indicated for use in treating various disorders including septic shock, primary open-angle glaucoma, hyperplasia, rheumatoid arthritis, psoriasis, atherosclerosis, retinopathy, osteoarthritis, endometriosis, chronic inflammation, and neurodegenerative diseases like Alzheimer's disease .

- PDE4D Inhibition: Some molecules are studied for the treatment of specific cancer types, particularly hepatocellular carcinoma and breast cancer . Selective PDE4D inhibitors could represent an innovative and valid therapeutic strategy for the treatment of various neurodegenerative diseases, such as Alzheimer’s, Parkinson’s, Huntington’s, and Lou Gehrig’s diseases, but also for stroke, traumatic brain and spinal cord injury, mild cognitive impairment, and all demyelinating diseases such as multiple sclerosis .

- Medicinal Chemistry: The compound 2-(3-(4-(2-(cyclopropylmethoxy)ethoxy)phenoxy)-2-hydroxypropyl amino)ethyl)-3-(4-hydroxyphenyl)urea hydroformate, which contains a cyclopropylmethoxy group, has been studied as a highly-selective β1-adrenoceptor antagonist in a pilot in-vivo study . This highlights the potential of cyclopropylmethoxy-containing compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Acetyl-3-(cyclopropylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Benzonitrile Derivatives

Biological Activity

4-Acetyl-3-(cyclopropylmethoxy)benzonitrile, with the chemical formula C13H13NO2, is an organic compound that has garnered attention for its potential biological activities. This compound features an acetyl group, a cyclopropylmethoxy group, and a benzonitrile moiety, which contribute to its unique properties and mechanisms of action. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

The structure of this compound is characterized by:

- Molecular Formula : C13H13NO2

- IUPAC Name : this compound

- CAS Number : 1566804-08-7

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways and signal transduction processes.

- Binding Interactions : It can bind to receptor sites or active sites on enzymes, altering their activity and affecting physiological responses.

Biological Applications

Research into this compound has identified several potential applications:

- Biochemical Assays : The compound can be employed as a probe in biochemical assays to study enzyme interactions and metabolic processes.

- Drug Development : Its unique structural features make it a candidate for further exploration in drug discovery, particularly in targeting specific diseases.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Acetylbenzonitrile | Lacks cyclopropylmethoxy group | Less sterically hindered |

| 3-(Cyclopropylmethoxy)benzonitrile | Contains cyclopropylmethoxy but no acetyl group | Potentially different binding properties |

| 4-Acetyl-3-methoxybenzonitrile | Contains methoxy instead of cyclopropylmethoxy | Influences chemical interactions |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Acetyl-3-(cyclopropylmethoxy)benzonitrile, and how can regioselectivity challenges be addressed?

- Methodology : Synthesis typically involves multi-step functionalization of benzonitrile derivatives. For example, the acetyl group can be introduced via Friedel-Crafts acylation, while the cyclopropylmethoxy moiety may require nucleophilic substitution under basic conditions. Regioselectivity in aromatic substitution can be controlled using directing groups (e.g., nitrile or methoxy groups) or steric hindrance from substituents .

- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Use spectroscopic tools (NMR, FT-IR) to confirm intermediate structures .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : and NMR (300–500 MHz in CDCl) to resolve substituent effects (e.g., acetyl vs. cyclopropylmethoxy). Compare chemical shifts with analogous compounds (e.g., 4-formyl-3-methoxybenzonitrile, δ 7.22–7.26 ppm for aromatic protons) .

- UV-Vis : Analyze π→π* transitions of the nitrile and acetyl groups (e.g., absorbance ~270–300 nm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of nitriles and acetylated aromatics.

- Refer to SDS of structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile: flash point 138.3°C, boiling point 318.2°C) for storage and disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodology :

- Fukui Indices : Calculate nucleophilic/electrophilic sites using Gaussian09 or similar software. For example, the acetyl group may act as an electron-withdrawing group, directing electrophilic attacks to specific positions .

- HOMO-LUMO Analysis : Estimate energy gaps (e.g., 4–5 eV for benzonitrile derivatives) to assess charge-transfer potential .

- Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .

Q. What experimental and computational approaches resolve contradictions in spectroscopic data for this compound?

- Case Example : Conflicting NMR signals for the nitrile carbon (e.g., δ 115–120 ppm vs. theoretical predictions).

- Resolution :

Re-run NMR at higher field strength (e.g., 600 MHz) to improve resolution.

Use deuterated solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts.

Cross-validate with DFT-calculated chemical shifts .

Q. How can molecular docking studies elucidate the biological interactions of this compound?

- Protocol :

- Target Selection : Dock against enzymes like cytochrome P450 (CYP3A4) using AutoDock Vina.

- Parameters : Optimize ligand binding energy (ΔG) and binding pose using the compound’s 3D structure (generated via DFT geometry optimization) .

- Validation : Compare with known inhibitors (e.g., ketoconazole) to assess binding affinity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.